methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with phosgene to introduce the isocyanate group . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the isocyanate group .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods also incorporate safety measures to handle the toxic and reactive nature of phosgene .
Chemical Reactions Analysis
Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials such as polymers and coatings due to its reactive isocyanate group.
Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity . The specific molecular targets and pathways involved depend on the context of its use in medicinal or biological research .
Comparison with Similar Compounds
Methyl 4-isocyanato-1,5-dimethyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Methyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate: This compound has an amino group instead of an isocyanate group, leading to different reactivity and applications.
Methyl 4-hydroxy-1,5-dimethyl-1H-pyrazole-3-carboxylate: The presence of a hydroxy group makes this compound more suitable for reactions involving esterification and etherification.
The uniqueness of this compound lies in its highly reactive isocyanate group, which enables it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
2649078-93-1 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.2 |
Purity |
75 |
Origin of Product |
United States |
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